Danazol-13C3 is a synthetic derivative of the steroid Danazol, primarily recognized for its role as a pituitary gonadotropin inhibitor. It is utilized in the treatment of various medical conditions, including endometriosis and fibrocystic breast disease. The compound's structure is characterized by a complex arrangement of carbon, nitrogen, and oxygen atoms, which contributes to its pharmacological properties.
Danazol-13C3 is synthesized from androstenedione through a series of chemical reactions that modify its structure to enhance its therapeutic efficacy. The compound's synthesis involves specific reagents and conditions that allow for the introduction of isotopic labeling, making it valuable for research and clinical applications.
Danazol-13C3 falls under multiple classifications:
The synthesis of Danazol-13C3 involves several key steps:
The molecular structure of Danazol-13C3 can be described as follows:
Property | Value |
---|---|
Molecular Formula | C22H27NO2 |
Molecular Weight | 340.4 g/mol |
InChI Key | POZRVZJJTULAOH-LHZXLZLDSA-N |
SMILES | CC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=C(CC34C)C=NO5 |
Danazol-13C3 can undergo several chemical reactions:
Common reagents used include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
Danazol-13C3 exerts its pharmacological effects primarily through the inhibition of gonadotropin release from the pituitary gland. This suppression leads to decreased ovarian steroid production and is beneficial in conditions like endometriosis where hormone modulation is required. Additionally, Danazol has weak androgenic and progestogenic activities .
Danazol-13C3 has several scientific applications:
CAS No.: 16409-92-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: